molecular formula C9H11N5O4 B1670844 D-(+)-Neopterin CAS No. 2009-64-5

D-(+)-Neopterin

Cat. No. B1670844
CAS RN: 2009-64-5
M. Wt: 253.22 g/mol
InChI Key: BMQYVXCPAOLZOK-UJURSFKZSA-N
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Description

This would typically involve a brief overview of the compound, including its molecular formula, molar mass, and perhaps a brief summary of its known uses or significance.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the raw materials used, the conditions required for the reaction, and the yield of the reaction.



Molecular Structure Analysis

This would involve a detailed look at the molecular structure of the compound. This could include its molecular geometry, bond lengths and angles, and any notable features of its electronic structure.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, reactivity, and other relevant properties.


Scientific Research Applications

Immunological Marker in Psychiatric Disorders

D-(+)-Neopterin, a biopterin precursor released by macrophages, is an important immunological marker in psychiatric disorders. It has been associated with cell-mediated immunity and its levels are influenced by glucocorticoids, which can suppress cell-mediated immunity and consequently decrease neopterin levels. This property has been explored in the context of obsessive-compulsive disorder and depression, with findings suggesting its role in differentiating biological subtypes within psychiatric conditions (Kuloğlu et al., 2007).

Cognitive Enhancement Properties

Neopterin has been identified as having cognitive enhancement properties. Studies indicate that it facilitates aversive memory acquisition, potentially by inducing an antioxidant/anti-inflammatory state and facilitating the generation of long-term potentiation in the hippocampus. This highlights neopterin's role in cognitive processes and its potential therapeutic application in memory-related disorders (Ghisoni et al., 2016).

Immune System Activation and Monitoring

Neopterin is a valuable biomarker for the activation of cell-mediated immunity, often used in clinical settings for prognostic indication in malignant diseases, monitoring of chronic infections, and early indications of complications in allograft recipients. Its production by human monocytes/macrophages upon stimulation by interferon-γ makes it a critical marker in various disease states, providing insights into the immune response and potential therapeutic targets (Hamerlinck, 1999).

Role in Ischemia-Reperfusion Injury

D-(+)-Neopterin has demonstrated efficacy as a protective agent against ischemia-reperfusion injury. Its potential in reducing the damaging effects of active oxygen species involved in such injuries makes it a candidate for therapeutic intervention in conditions characterized by ischemic damage (Icho et al., 1995).

Safety And Hazards

This would involve a study of any safety concerns or hazards associated with the compound. This could include toxicity data, flammability, reactivity, and any special handling or disposal requirements.


Future Directions

This would involve a discussion of areas for future research or potential applications of the compound.


For a more detailed analysis of “D-(+)-Neopterin”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous substances.


properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862811
Record name Neopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopterin

CAS RN

2009-64-5
Record name Neopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2009-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopterin D-erythro-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLD60N7SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
JC Kaski, P Avanzas, R Arroyo-Espliguero - Clinical chemistry, 2005 - academic.oup.com
We read with interest the recent authoritative review article by Apple et al.(1) regarding biomarkers and acute coronary syndromes (ACS). Although the article is both exhaustive and …
Number of citations: 25 academic.oup.com
Z Mashhadi, H Xu, RH White - Biochemistry, 2009 - ACS Publications
… their elution times as d-neopterin 2′-phosphate (about 40% of the total) and d-neopterin 3′-… from both isomers with the resulting formation of d-neopterin that was confirmed by HPLC. …
Number of citations: 30 pubs.acs.org
B Widner, C Murr, B Wirleitner, C Mayr, N Spöttl… - Pteridines, 1999 - degruyter.com
Neopterin is produced and secreted in large amounts by interferon-g stimulated human monocytes/macrophages. Neopterin measurement in urine and semm provides a usefi.ll …
Number of citations: 45 www.degruyter.com
P Svoboda, SH Ko, BL Cho, SH Yoo, SW Choi… - Analytical …, 2008 - Elsevier
Using an established high-performance liquid chromatography (HPLC) method based on anion exchange chromatography, fraction collection, and electrochemical detection, the …
Number of citations: 58 www.sciencedirect.com
D Fuchs, P Avanzas… - Current medicinal …, 2009 - ingentaconnect.com
Neopterin is produced by human and primate monocyte/macrophages upon activation by pro-inflammatory stimuli like Th1-type cytokine interferon-γ. Neopterin has pro-oxidative …
Number of citations: 149 www.ingentaconnect.com
G Baier-Bitterlich, H Wachter… - JAIDS Journal of Acquired …, 1996 - journals.lww.com
Human immunodeficiency virus (HIV) infection is associated with increased concentrations of neopterin derivatives, released in large quantities by human macrophages on stimulation …
Number of citations: 35 journals.lww.com
JJ Rippin - Clinical chemistry, 1992 - academic.oup.com
… centrationswillbe variable;determinationofthe native stable D-neopterin is therefore preferable.Only one HPLC method purports … Radioimmunoassay kits for D-neopterin …
Number of citations: 18 academic.oup.com
SP Gieseg, G Baxter-Parker, A Lindsay - Antioxidants, 2018 - mdpi.com
Neopterin has been extensively used as a clinical marker of immune activation during inflammation in a wide range of conditions and stresses. However, the analysis of neopterin alone …
Number of citations: 87 www.mdpi.com
H Schennach, C Murr, E Gächter… - Clinical …, 2002 - academic.oup.com
Neopterin, a product of interferon--activated monocytes/macrophages is a sensitive indicator of cell-mediated immune activation (1). In humans, increased concentrations of neopterin in …
Number of citations: 84 academic.oup.com
D Fuchs, G Weiss, G Reibnegger… - Critical reviews in …, 1992 - Taylor & Francis
The accumulated knowledge about the organization and function of the human immune system contributes to a better understanding of the pathogenesis of most diverse disorders and …
Number of citations: 406 www.tandfonline.com

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